SC-51322

Catalog No.
S542707
CAS No.
146032-79-3
M.F
C22H20ClN3O4S
M. Wt
457.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SC-51322

CAS Number

146032-79-3

Product Name

SC-51322

IUPAC Name

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

Molecular Formula

C22H20ClN3O4S

Molecular Weight

457.9 g/mol

InChI

InChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28)

InChI Key

CQBVTZDISUKDSX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SC51322; SC 51322; SC-51322;

Canonical SMILES

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl

The exact mass of the compound 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide is 457.0863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SC-51322 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). As a member of the prostanoid receptor antagonist class, it is utilized in research to investigate the specific roles of the EP1 signaling pathway, which is distinct from other prostaglandin receptors like EP2, EP3, and EP4. Its primary utility lies in preclinical models of pain, inflammation, and hypertension, where precise targeting of EP1 is required to isolate its effects from the broader physiological actions of prostaglandins.

Selecting a prostanoid receptor antagonist based on target class alone is unreliable for reproducible outcomes. Compounds targeting other EP subtypes (EP2, EP3, EP4) or non-selective cyclooxygenase inhibitors produce fundamentally different biological effects that can confound experimental results. Furthermore, even among EP1 antagonists, critical differences in receptor selectivity, potency, and pharmacokinetic properties, such as oral bioavailability, dictate their suitability for specific research models. Substituting SC-51322 with a compound that has poor selectivity or requires a different route of administration can compromise data integrity and invalidate comparisons to studies where SC-51322 was used.

Exceptional Receptor Selectivity Profile Minimizes Off-Target Effects

SC-51322 demonstrates high selectivity for the human EP1 receptor over other human prostanoid receptors. In competitive binding assays, SC-51322 exhibited a high affinity for the EP1 receptor while showing negligible affinity for EP2, EP3, EP4, DP, FP, IP, and TP receptors, a critical feature for isolating EP1-specific biological functions.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data16 nM (for human EP1 receptor)
Comparator Or Baseline>10,000 nM (for human EP2, EP3, EP4, DP, FP, IP, and TP receptors)
Quantified Difference>625-fold selectivity for EP1 over other prostanoid receptors
ConditionsCompetitive binding assays using cloned human prostanoid receptors expressed in COS or CHO cells.

This high degree of selectivity ensures that observed experimental effects are attributable to EP1 antagonism, thereby reducing data confounding from off-target activities and improving research reproducibility.

High Oral Bioavailability Enables Effective In Vivo Administration

A key procurement differentiator for in vivo research is a compound's ability to be administered orally. SC-51322 is well-absorbed after oral administration in standard preclinical species, demonstrating significant bioavailability. This contrasts with many other tool compounds that require more invasive administration routes (e.g., intravenous, intraperitoneal), which can introduce procedural stress and experimental variability.

Evidence DimensionAbsolute Oral Bioavailability (%)
Target Compound Data55% in rats, 79% in dogs
Comparator Or BaselineTool compounds requiring non-oral administration routes for efficacy.
Quantified DifferenceNot applicable (inherent property)
ConditionsOral administration (p.o.) to rats and dogs.

The high oral bioavailability simplifies experimental design for chronic studies, reduces animal handling stress, and improves the translational relevance of preclinical models.

Demonstrated In Vivo Efficacy via Oral Dosing in Pain Models

The practical utility of SC-51322's oral bioavailability is confirmed by its dose-dependent efficacy in a rat model of EP1-mediated pain. Following oral administration, SC-51322 significantly inhibited the pain response induced by an EP1-selective agonist, directly linking its pharmacokinetic profile to a relevant pharmacodynamic endpoint.

Evidence DimensionInhibition of Paw-Licking Response (%)
Target Compound Data73% inhibition at 30 mg/kg, p.o.
Comparator Or BaselineVehicle control
Quantified DifferenceStatistically significant, dose-dependent inhibition compared to baseline response.
ConditionsInhibition of paw-licking response induced by intraplantar injection of 17-phenyl-ω-trinor PGE2 in rats.

This provides direct evidence that the compound reaches the site of action at effective concentrations after oral dosing, validating its use in preclinical pain studies requiring a convenient and non-invasive administration route.

Isolating EP1-Specific Mechanisms in Nociception and Inflammatory Pain Models

For studies designed to specifically dissect the contribution of the EP1 receptor to pain signaling, the high selectivity of SC-51322 is critical. Its use avoids the confounding effects of modulating other prostanoid receptors, ensuring that results are directly attributable to EP1 blockade.

Chronic In Vivo Studies Requiring Repeated Oral Dosing

In long-term preclinical models of chronic pain, inflammation, or hypertension, the proven oral bioavailability of SC-51322 makes it a more practical choice than compounds requiring daily injections. This simplifies the dosing regimen, reduces animal stress, and improves overall study feasibility.

Validating Downstream Effects of EP1 Antagonism in Cardiovascular Models

SC-51322 has been used to demonstrate the role of EP1 receptors in regulating blood pressure. Its oral efficacy allows for its use in conscious, unrestrained animal models of hypertension, providing a more physiologically relevant context than studies requiring anesthesia or tethering for intravenous infusions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

457.0863050 Da

Monoisotopic Mass

457.0863050 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

SC-51322

Dates

Last modified: 08-15-2023
1: Bassiouni W, Daabees T, Norel X, Senbel AM. Hypoactivity of rat detrusor muscle in a model of cystitis: exacerbation by non-selective COX inhibitors and amelioration by a selective DP(1) receptor antagonist. Naunyn Schmiedebergs Arch Pharmacol. 2019 Apr;392(4):437-450. doi: 10.1007/s00210-018-01599-7. Epub 2018 Dec 14. PubMed PMID: 30552456.
2: Brayden DJ, Maher S, Bahar B, Walsh E. Sodium caprate-induced increases in intestinal permeability and epithelial damage are prevented by misoprostol. Eur J Pharm Biopharm. 2015 Aug;94:194-206. doi: 10.1016/j.ejpb.2015.05.013. Epub 2015 May 27. PubMed PMID: 26026287.
3: Bieniek J, Childress C, Swatski MD, Yang W. COX-2 inhibitors arrest prostate cancer cell cycle progression by down-regulation of kinetochore/centromere proteins. Prostate. 2014 Jul;74(10):999-1011. doi: 10.1002/pros.22815. Epub 2014 May 7. PubMed PMID: 24802614.
4: Konger RL, Billings SD, Prall NC, Katona TM, Dasilva SC, Kennedy CR, Badve S, Perkins SM, Lacelle PT. The EP1 subtype of prostaglandin E2 receptor: role in keratinocyte differentiation and expression in non-melanoma skin cancer. Prostaglandins Leukot Essent Fatty Acids. 2009 Oct;81(4):279-90. doi: 10.1016/j.plefa.2009.05.025. Epub 2009 Jul 22. PubMed PMID: 19625175; PubMed Central PMCID: PMC2875085.
5: Zhou P, Qian L, Chou T, Iadecola C. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway. Neurobiol Dis. 2008 Mar;29(3):543-51. doi: 10.1016/j.nbd.2007.11.010. Epub 2007 Dec 4. PubMed PMID: 18178094; PubMed Central PMCID: PMC2276562.
6: Miyatake S, Manabe-Kawaguchi H, Watanabe K, Hori S, Aikawa N, Fukuda K. Prostaglandin E2 induces hypertrophic changes and suppresses alpha-skeletal actin gene expression in rat cardiomyocytes. J Cardiovasc Pharmacol. 2007 Nov;50(5):548-54. PubMed PMID: 18030065.
7: Guan Y, Zhang Y, Wu J, Qi Z, Yang G, Dou D, Gao Y, Chen L, Zhang X, Davis LS, Wei M, Fan X, Carmosino M, Hao C, Imig JD, Breyer RM, Breyer MD. Antihypertensive effects of selective prostaglandin E2 receptor subtype 1 targeting. J Clin Invest. 2007 Sep;117(9):2496-505. PubMed PMID: 17710229; PubMed Central PMCID: PMC1940235.
8: van Rodijnen WF, Korstjens IJ, Legerstee N, Ter Wee PM, Tangelder GJ. Direct vasoconstrictor effect of prostaglandin E2 on renal interlobular arteries: role of the EP3 receptor. Am J Physiol Renal Physiol. 2007 Mar;292(3):F1094-101. Epub 2006 Dec 5. PubMed PMID: 17148783.
9: Moreland RB, Kim N, Nehra A, Goldstein I, Traish A. Functional prostaglandin E (EP) receptors in human penile corpus cavernosum. Int J Impot Res. 2003 Oct;15(5):362-8. PubMed PMID: 14562138.

Explore Compound Types